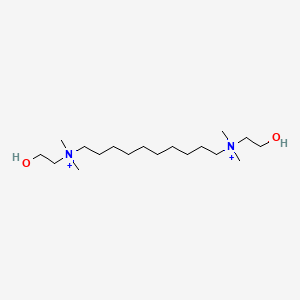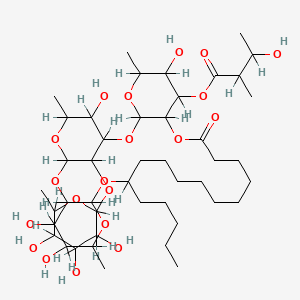
Calonyctin A-2d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calonyctin A-2d is one of two components of calonyctin.
Applications De Recherche Scientifique
Structure and Composition
- Calonyctin A, identified in dry leaves of Calonyction aculeatum L. House, is a plant growth substance consisting of a mixture of two glycoside homologues. Each contains four rhamnoses and differs in molecular weight by 28 a.m.u's. The configuration of the sugars and their linkages were elucidated using advanced NMR and FAB-MS techniques (Hu et al., 1988).
Plant Growth and Differentiation
- Calonyctin significantly impacts physiological activities in various crops, particularly in the growth and differentiation of plant callus. This growth regulator, isolated from leaves and stems of Calonyction aculeatum, is a glycoside comprised of ethyl 11-hydroxy-hexadecanoate or ethyl 11-hydroxy-tetradecanoate, 2-hydroxy-3-methyl-butyric acid, and four rhamnoses (Zeng, 2002).
Effects on Crop Yield
- Foliar sprays of calonyctin have been shown to increase tuber yield in potato cultivars by 7-19% due to its ability to delay plant senescence and enhance tuber growth in later stages of development (Shen et al., 1996).
Influence on Sugar and Starch Metabolism
- Calonyctin affects free sugars in sweet potatoes as it relates to starch accumulation. Treatment with calonyctin significantly increased starch synthesis, maintained a constant sugar level, and promoted the synthesis and transfer of sucrose, indicating its role in enhancing crop quality (Shen et al., 2004).
Synthesis and Chemical Analysis
- The synthesis of calonyctin A2, a glycolipid with plant growth-promoting activity, was achieved through a short-step process. This synthesis involved the assembly of three 6-deoxygenated thioglycoside intermediates, showcasing the chemical complexity and potential for laboratory synthesis of this compound (Furukawa et al., 2000).
Propriétés
Numéro CAS |
151864-96-9 |
|---|---|
Nom du produit |
Calonyctin A-2d |
Formule moléculaire |
C45H78O20 |
Poids moléculaire |
939.1 g/mol |
Nom IUPAC |
[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-pentyl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C45H78O20/c1-8-9-15-18-27-19-16-13-11-10-12-14-17-20-28(47)61-39-36(62-41(55)21(2)22(3)46)31(50)25(6)58-44(39)63-37-32(51)26(7)59-45(64-38-34(53)30(49)24(5)57-43(38)60-27)40(37)65-42-35(54)33(52)29(48)23(4)56-42/h21-27,29-40,42-46,48-54H,8-20H2,1-7H3 |
Clé InChI |
DRAKJGOJAYUMIJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
SMILES canonique |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Calonyctin A-2d; DC-2d; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





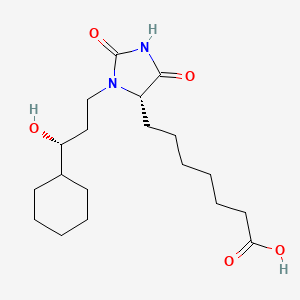
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
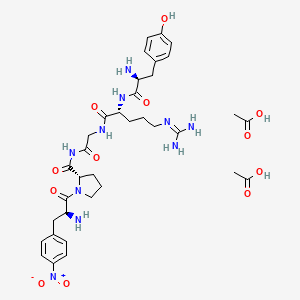
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

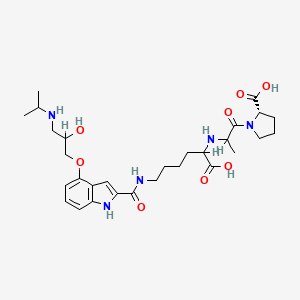
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)



![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
